3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring with two adjacent nitrogen atoms, a butyl group at the 3-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 1,3-diketones with hydrazines, followed by cyclization and subsequent functionalization. For instance, the reaction of butyl hydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available starting materials and optimized reaction conditions. The use of catalysts and solvents that facilitate high yields and purity is crucial. For example, the use of transition-metal catalysts and photoredox reactions has been explored to enhance the efficiency of pyrazole synthesis .
Chemical Reactions Analysis
Types of Reactions
3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the butyl group at the 3-position.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Contains a difluoromethyl group instead of a butyl group.
Uniqueness
3-butyl-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to other pyrazole derivatives .
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-butyl-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O2/c1-3-4-5-8-7(9(12)13)6-11(2)10-8/h6H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
HMNXFONALOSDBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C=C1C(=O)O)C |
Origin of Product |
United States |
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